![molecular formula C13H18N2O6 B1407761 L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1343476-61-8](/img/structure/B1407761.png)
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
“L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the CAS Number: 115491-96-8 . It has a molecular weight of 201.22 and its IUPAC name is (allyloxy)carbonyl-L-valine .
Molecular Structure Analysis
The linear formula of this compound is C9H15NO4 . The InChI code for the compound is 1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 . The InChI key is MQKQMLUPZZNVCK-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.22 . It is stored at refrigerated temperatures .Scientific Research Applications
GLP-1 Secretion Stimulation
L-Valine: has been identified as a potent stimulator of GLP-1 (glucagon-like peptide-1) secretion in rodents. This amino acid can stimulate secretion through ATP-sensitive potassium channels and voltage-gated calcium channels . The implications for nutritional-based modulation of GLP-1 secretion are significant, as GLP-1 plays a crucial role in glucose homeostasis and energy intake regulation .
Diabetes and Obesity Treatment
Due to its impact on GLP-1 secretion, L-Valine is of particular interest in the treatment of type 2 diabetes and obesity . The enhancement of GLP-1 levels in the body can be beneficial in managing these conditions, making L-Valine a potential target for therapeutic interventions .
Agricultural Research
In agriculture, L-Valine and its derivatives can be explored for their role in plant growth and development. Understanding how plants metabolize these amino acids can lead to advancements in crop yield and resilience.
Each of these applications demonstrates the versatility and importance of L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester in scientific research. Its potential in stimulating GLP-1 secretion is particularly noteworthy, offering promising avenues for nutritional and therapeutic strategies .
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-4-7-20-13(19)14-11(8(2)3)12(18)21-15-9(16)5-6-10(15)17/h4,8,11H,1,5-7H2,2-3H3,(H,14,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESCYYXQPKEAGY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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